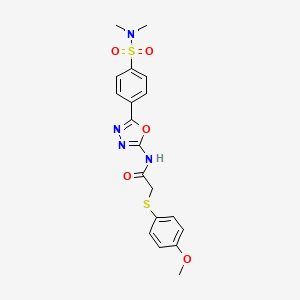

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 4-(N,N-dimethylsulfamoyl)phenyl group and at position 2 with a thioether-linked 4-methoxyphenyl acetamide moiety.

Properties

IUPAC Name |

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S2/c1-23(2)30(25,26)16-10-4-13(5-11-16)18-21-22-19(28-18)20-17(24)12-29-15-8-6-14(27-3)7-9-15/h4-11H,12H2,1-3H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBKMKYXPTYWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C19H20N4O5S

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds with oxadiazole and thioether functionalities exhibit significant antioxidant properties. The antioxidant activity of this compound was assessed using the DPPH radical scavenging method. Preliminary data suggest that this compound demonstrates a notable ability to scavenge free radicals, comparable to established antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays against human cancer cell lines, including U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer), reveal that the compound exhibits cytotoxic effects. The results indicate a dose-dependent reduction in cell viability, with IC50 values significantly lower than those for standard chemotherapeutics .

Neuroprotective Effects

In vivo studies involving models of acute cerebral ischemia demonstrated that the compound significantly prolongs survival times and reduces mortality rates in treated mice. This neuroprotective effect is attributed to its ability to inhibit oxidative stress and inflammation during ischemic events .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Results indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

The biological activities of this compound are believed to stem from several mechanisms:

- Radical Scavenging : The oxadiazole ring structure contributes to its ability to neutralize free radicals.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways and bacterial metabolism.

Case Study 1: Neuroprotection in Ischemia

A study conducted on Kunming mice subjected to bilateral common carotid artery occlusion showed that treatment with the compound significantly improved survival rates compared to control groups. Mice receiving higher doses exhibited a marked decrease in neurological deficits post-treatment .

Case Study 2: Anticancer Efficacy

In a comparative study of various derivatives, this compound was identified as one of the most potent compounds against glioblastoma cell lines, outperforming several known anticancer agents .

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the synthesis of oxadiazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines, suggesting that N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide could be a candidate for further development in cancer therapy .

Antimicrobial Properties

The presence of the dimethylsulfamoyl group enhances the compound's potential as an antimicrobial agent. Sulfonamide derivatives are known for their antibacterial properties, and studies have shown that modifications to the phenyl ring can lead to increased activity against resistant bacterial strains . This compound's structure suggests it may similarly exhibit effective antimicrobial activity.

Agricultural Applications

The compound's potential extends to agricultural science as well. Its structural characteristics may allow it to function as a pesticide or herbicide.

Pesticidal Activity

Research on related compounds has indicated that oxadiazole derivatives can act as effective pesticides due to their ability to disrupt metabolic processes in pests. The incorporation of the thioacetamide moiety may enhance its effectiveness by increasing lipophilicity, thus improving penetration into plant tissues .

Materials Science

In materials science, compounds like this compound are being explored for their potential in developing functional materials.

Photoluminescent Materials

The incorporation of oxadiazole units into polymer matrices has been studied for creating photoluminescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties .

Summary of Findings

The diverse applications of this compound underscore its significance in various fields:

Case Studies and Research Insights

Several studies have documented the synthesis and evaluation of similar compounds:

- A study published in ACS Omega highlighted the multifunctional capabilities of oxadiazole derivatives, emphasizing their potential as therapeutic agents in treating various diseases .

- Another investigation into the synthesis of hybrid compounds revealed promising results regarding their efficacy against microbial strains resistant to conventional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Sulfamoylphenyl-Oxadiazole Derivatives

- 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4b): Key Differences: Replaces the dimethylsulfamoyl group with a non-methylated sulfamoyl (-SO₂NH₂) and adds a phthalazinone ring.

Methoxyphenyl-Thioacetamide Analogues

- 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) :

Chlorophenyl-Oxadiazole Hybrids

- 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-(3-phenylacryloyl)phenyl)acetamide (8g): Key Differences: Incorporates a 4-chlorophenyl group and an acryloyl side chain.

Table 1: Key Properties of Selected Analogues

Key Observations:

- Molecular Weight : The target’s molecular weight is comparable to 4d and 8g, suggesting similar pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.